Tolycaine hydrochloride
Description
Historical Context and Evolution of Research on Tolycaine (B1682984) Hydrochloride
The development of Tolycaine dates back to the mid-20th century, with its preparation first detailed in patents filed in the late 1950s and early 1960s by entities including Bayer and Schenley. drugfuture.com Initially identified for its potential as a local anesthetic, early research logically centered on characterizing its efficacy and mechanism for pain reduction, particularly in dental applications. ncats.io
Over time, the focus of research evolved from simple efficacy studies to more nuanced investigations into its complex pharmacological profile. Scientists began to use Tolycaine hydrochloride as a model compound to explore the fundamental mechanisms of local anesthesia. This line of inquiry delved into its interaction with neuronal membranes and ion channels. smolecule.com By the 1990s, research had expanded to include its effects on the central nervous system (CNS). A notable 1996 study, for instance, analyzed Tolycaine-induced convulsions in rats, linking the phenomenon to the modification of monoamines within the brain. abmole.comglpbio.commedkoo.commedchemexpress.com Further research in 2000 explored its biochemical effects, such as the inhibition of active transport processes in the small intestine of rats. abmole.comncats.iomedkoo.com More recent research has even touched upon its secondary characteristics, such as potential antimicrobial activity. smolecule.com
Significance of this compound in Chemical and Pharmacological Research Paradigms
This compound holds specific significance in several research paradigms. Its primary role is as a reference standard in the development of novel local anesthetics. smolecule.com Researchers synthesize new compounds with potentially improved properties, such as longer duration of action or different metabolic pathways, and compare their performance against the established profile of Tolycaine. smolecule.com
Furthermore, it is a critical tool for fundamental research in neuropharmacology. Its ability to reversibly block nerve impulses by targeting sodium channels makes it an ideal agent for studying the mechanics of nerve conduction. smolecule.com Investigations using Tolycaine in isolated nerve fibers and cell cultures have helped elucidate the specific binding and blocking mechanisms of amide-type anesthetics. smolecule.com Its observed effects on the CNS in animal models, including the induction of convulsions and alteration of neurotransmitter levels like noradrenaline and 5-hydroxytryptamine, allow researchers to probe the broader neurological impacts of this class of compounds. abmole.commedchemexpress.com
The compound has also been employed in physiological research to study transport mechanisms across biological membranes. Studies have shown that Tolycaine can inhibit the sodium-dependent active transport of molecules like L-leucine in the intestine, providing insights into the function of membrane transporters. abmole.com
Structural Classifications and Relevance within Amide-Type Compounds
This compound is classified as an amide-type local anesthetic, a group that is distinguished by an amide linkage connecting an aromatic ring to an amino group. abmole.comsmolecule.comnih.gov This chemical structure is fundamental to its mechanism of action and differentiates it from ester-type local anesthetics. The amide bond is generally more stable than the ester bond found in compounds like procaine, which has implications for its metabolism and duration of action in research settings. pfizer.com It is also categorized as an acylaminobenzoic acid derivative. contaminantdb.ca
The chemical properties of this compound are well-defined, making it a reliable and reproducible tool for laboratory research. The base form exists as an oil, while the hydrochloride salt is a crystalline solid with a melting point of 139-140.5°C. drugfuture.com The molecule is considered achiral, meaning it does not have stereocenters and is not optically active. ncats.io These defined physical and chemical properties are crucial for its use as a standard in quantitative experimental work.
Table 1: Chemical and Physical Properties of Tolycaine and this compound
| Property | Tolycaine (Base) | This compound |
|---|---|---|
| CAS Number | 3686-58-6 drugfuture.com | 7210-92-6 drugfuture.com |
| Molecular Formula | C₁₅H₂₂N₂O₃ drugfuture.com | C₁₅H₂₃ClN₂O₃ smolecule.com |
| Molecular Weight | 278.35 g/mol drugfuture.com | 314.81 g/mol drugfuture.com |
| IUPAC Name | Methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate | methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride smolecule.com |
| Physical Form | Oil drugfuture.com | Crystalline solid drugfuture.com |
| Melting Point | N/A | 139-140.5°C drugfuture.com |
The study of Tolycaine is often contextualized by comparing it to other local anesthetics. These comparisons are vital for understanding structure-activity relationships.
Lidocaine (B1675312): A widely researched amide-type anesthetic, Lidocaine shares the core amide structure with Tolycaine. pfizer.com It is chemically designated as 2-(diethylamino)-N-(2,6-dimethylphenyl)-acetamide. pfizer.com Research comparing Tolycaine to Lidocaine can help elucidate how substitutions on the aromatic ring influence anesthetic potency, duration, and metabolic stability.
Articaine: Another amide-type anesthetic, Articaine is unique because it contains a thiophene (B33073) ring instead of a benzene (B151609) ring and also possesses an ester group elsewhere in its structure, which allows for faster metabolism. This makes it a useful research analog for studying how different aromatic systems and metabolic pathways affect anesthetic properties.
Overview of Research Areas and Methodological Approaches
Research involving this compound employs a range of standard and specialized scientific methods to investigate its properties.
Key Research Areas:
Neuropharmacology: Elucidating the precise mechanism of sodium channel blockade and investigating broader CNS effects. abmole.comsmolecule.com
Medicinal Chemistry: Using Tolycaine as a scaffold or reference compound for the design and synthesis of new anesthetic agents with tailored properties. smolecule.com
Biochemical Physiology: Studying the impact of amphiphilic amine compounds on cellular transport systems. abmole.commedkoo.com
Microbiology: Assessing the potential for antimicrobial or preservative effects in pharmaceutical formulations. smolecule.com
Methodological Approaches:
In Vitro Methods: These laboratory-based techniques use non-living systems. Research on Tolycaine often involves preparations of isolated nerve fibers to measure the block of action potentials, cell culture models to study interactions with specific ion channels, and preparations of intestinal tissue (e.g., rat jejunum) to measure the inhibition of nutrient uptake. abmole.comsmolecule.commedkoo.com
In Vivo Methods: These studies are conducted in living organisms. Animal models, primarily rodents, are used to assess the anesthetic efficacy of Tolycaine and to observe and quantify its systemic effects, such as its impact on the central nervous system and cardiovascular system. abmole.commedchemexpress.com
Analytical Chemistry: Techniques like spectrophotometry and chromatography are used to quantify the concentration of Tolycaine in solutions and biological samples, which is essential for pharmacokinetic and metabolism studies. researchgate.net
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3.ClH/c1-5-17(6-2)10-13(18)16-14-11(3)8-7-9-12(14)15(19)20-4;/h7-9H,5-6,10H2,1-4H3,(H,16,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWOWASNSWUKPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C(=O)OC)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20222424 | |
| Record name | Tolycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-92-6 | |
| Record name | Benzoic acid, 2-[[2-(diethylamino)acetyl]amino]-3-methyl-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7210-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tolycaine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007210926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tolycaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20222424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-[[(diethylamino)acetyl]amino]-3-methylbenzoate monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TOLYCAINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23212OEY8I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization Research
Established Synthesis Pathways for Tolycaine (B1682984) Hydrochloride
The traditional synthesis of Tolycaine is a multi-step process that relies on fundamental organic reactions to build the molecule.
Formation of Amide Linkages
The central structural feature of Tolycaine is its amide bond. The formation of this linkage is a critical step in its synthesis. The established method involves the reaction of an amine with a reactive carboxylic acid derivative. chemicalbook.com Specifically, the synthesis starts with a substituted aromatic amine, methyl 2-amino-3-methylbenzoate. chemicalbook.com This starting material is an ester of an anthranilic acid derivative.
The formation of the amide bond proceeds via nucleophilic acyl substitution. The amino group (-NH2) of the methyl 2-amino-3-methylbenzoate acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent. chemicalbook.com This reaction is a common and well-understood method for creating amide bonds, a staple in the synthesis of numerous pharmaceutical compounds.
Acylation Reactions in Synthetic Routes
The key acylation step in the conventional synthesis of Tolycaine involves reacting methyl 2-amino-3-methylbenzoate with chloroacetyl chloride. chemicalbook.com This reaction is typically performed in a suitable solvent like benzene (B151609), in the presence of a mild base such as a sodium acetate (B1210297) solution, to neutralize the hydrochloric acid that is formed as a byproduct. chemicalbook.com This specific type of acylation, where an amine is acylated by an acyl chloride, is often referred to as a Schotten-Baumann type reaction.
The initial product of this step is an intermediate, 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester. chemicalbook.com This intermediate contains a reactive chloroacetyl group. The synthesis is completed by reacting this intermediate with diethylamine (B46881). The diethylamine acts as a nucleophile, displacing the chloride atom on the chloroacetyl group to form the final tertiary amine structure of the Tolycaine free base. chemicalbook.com
| Established Synthesis Pathway | |
| Starting Material | Methyl 2-amino-3-methylbenzoate |
| Reagent 1 | Chloroacetyl chloride (in the presence of a base) |
| Intermediate | 2-(2-chloroacetylamino)-3-methylbenzoic acid methyl ester |
| Reagent 2 | Diethylamine |
| Final Product (Free Base) | Tolycaine (methyl 2-[[2-(diethylamino)acetyl]amino]-3-methylbenzoate) |
Hydrochloride Salt Formation for Research Purposes
Like many amine-containing pharmaceuticals, Tolycaine is typically converted into its hydrochloride salt for research and practical applications. After the synthesis of the Tolycaine free base, the compound is treated with hydrochloric acid (HCl). chemicalbook.com This acid-base reaction protonates the basic tertiary nitrogen atom of the diethylamino group, forming the ammonium (B1175870) salt.
The resulting Tolycaine hydrochloride is a crystalline solid with a melting point of 139-140.5°C. chemicalbook.com This salt form generally exhibits enhanced water solubility and greater stability compared to the free base, which is an oil. These properties are highly advantageous for handling, formulation, and research purposes.
Investigation of Synthetic Route Optimization
While the classical synthesis is robust, modern chemistry seeks more efficient, atom-economical, and environmentally friendly methods. Research into optimizing the synthesis of Tolycaine and related "caine" anesthetics has explored the use of multicomponent reactions (MCRs).
| Synthetic Route Comparison | |
| Traditional Route | Linear, multi-step synthesis involving isolation of intermediates. |
| Optimized Route (Ugi-3CR) | Convergent, one-pot reaction combining multiple components. researchgate.net |
| Advantages of Optimization | Increased efficiency, reduced step-count, potential for rapid library synthesis. researchgate.netnih.gov |
Exploration of Chemical Reactivity and Derivatization
Understanding the chemical reactivity of Tolycaine is essential for predicting its stability and metabolic fate. The primary points of reactivity are the amide and ester functional groups.
Hydrolysis Pathways and Products in Controlled Environments
Tolycaine contains two functional groups susceptible to hydrolysis: an amide linkage and a methyl ester. In a controlled environment, such as in the presence of aqueous acid or base, these groups can be cleaved.
Amide Hydrolysis: The central amide bond can be hydrolyzed to break the molecule into its constituent parts. This reaction is typical for amides, although amide-type anesthetics are generally more resistant to hydrolysis than their ester-type counterparts. The hydrolysis of the amide bond would yield diethylamine and methyl 2-amino-3-methylbenzoate.
Ester Hydrolysis: The methyl ester group is also subject to hydrolysis. This reaction would convert the methyl ester into a carboxylic acid, producing the more polar metabolite, 2-[2-(diethylamino)acetamido]-m-toluic acid.
Under harsh conditions (e.g., strong acid or base with heating), both functional groups could potentially be hydrolyzed. The ultimate hydrolysis products would be 2-amino-3-methylbenzoic acid, diethylamine, and acetic acid (from the acetyl portion). The study of these hydrolysis pathways is crucial for understanding the degradation profile of the compound.
| Functional Group | Hydrolysis Product(s) in Controlled Environments |
| Amide Linkage | Methyl 2-amino-3-methylbenzoate + Diethylamine |
| Methyl Ester | 2-[2-(diethylamino)acetamido]-m-toluic acid + Methanol (B129727) |
Design and Synthesis of this compound Analogs for Structure-Activity Studies
The design and synthesis of analogs are central to structure-activity relationship (SAR) studies, which aim to understand how molecular structure affects a compound's biological activity. nih.gov For local anesthetics like Tolycaine, the general structure consists of three components: an aromatic (lipophilic) group, an intermediate chain (often with an ester or amide link), and an amino (hydrophilic) group. researchgate.net Modifying each of these components can lead to the creation of novel analogs with altered properties.
SAR studies for Tolycaine analogs would involve systematically altering these three parts:
The Aromatic Ring: Modifications to the methyl and ester groups on the benzene ring can influence the lipophilicity and binding characteristics of the molecule.
The Intermediate Amide Linkage: Replacing the amide with other functional groups or altering its length can affect the compound's stability and metabolism.
The Tertiary Amine Group: Changing the alkyl substituents (diethyl groups) on the nitrogen atom can impact the molecule's pKa and hydrophilicity, which in turn affects onset and duration of action.
Efficient synthetic strategies, such as multicomponent reactions (MCRs), have been employed for the rapid generation of libraries of local anesthetic analogs, including Tolycaine. researchgate.net The Ugi three-component reaction (U-3CR) is one such method that allows for the efficient preparation of diverse amide-type anesthetics in a single step. researchgate.net
Table 2: Proposed Analogs of Tolycaine for Structure-Activity Relationship (SAR) Studies
| Component Modified | Proposed Modification | Rationale for Modification | Potential Impact |
|---|---|---|---|
| Aromatic Ring | Change position of methyl group (ortho, para) | Investigate steric effects on receptor binding. | Altered potency and selectivity. |
| Replace methyl group with other alkyl or alkoxy groups | Modulate lipophilicity and electronic properties. | Changes in potency and duration of action. | |
| Intermediate Chain | Replace amide with an ester linkage | Assess the impact of bond type on stability and metabolism. | Altered duration of action due to different hydrolysis rates. |
| Amine Group | Vary the N-alkyl substituents (e.g., dimethyl, dipropyl) | Modify the pKa and hydrophilicity of the molecule. | Influence on onset time and potency. |
These systematic modifications, guided by both synthetic chemistry and theoretical reactivity studies, are crucial for developing new compounds and understanding the fundamental principles that govern their activity. mdpi.comnih.gov
Mechanistic and Molecular Research Non Clinical / in Vitro / Theoretical
Investigation of Ion Channel Modulation
Tolycaine (B1682984) hydrochloride, an amide-type local anesthetic, primarily functions by modulating ion channels, specifically voltage-gated sodium channels, which are crucial for the initiation and propagation of nerve impulses. smolecule.comslideshare.net
Research on isolated nerve fibers and cell cultures has been instrumental in understanding the interaction between tolycaine hydrochloride and sodium channels. smolecule.com Like other local anesthetics, tolycaine blocks the transmission of nerve impulses by inhibiting the influx of sodium ions through these channels. smolecule.comslideshare.net This action is reversible and occurs in a specific area of application. smolecule.com Studies on myelinated nerve fibers have shown that local anesthetics can bind to sodium channels from the inner side of the nerve membrane. nih.govnih.gov The binding of the anesthetic molecule prevents the conformational changes in the channel that are necessary for sodium ion passage, thus blocking nerve conduction. nih.gov
The effectiveness of local anesthetics is often dependent on the state of the sodium channel. They tend to bind more readily to channels that are in the open or inactivated states, which occur during nerve depolarization, rather than the resting state. slideshare.netnih.gov This "use-dependent" or "phasic" block means that the block increases with the frequency of nerve impulses. nih.gov
The mechanism by which this compound blocks nerve impulse conduction involves its direct interaction with the sodium channel protein. smolecule.comnih.gov As an amide local anesthetic, it possesses a lipophilic aromatic ring and a hydrophilic amine group. This amphiphilic nature allows it to partition into the nerve membrane. The uncharged form of the molecule is thought to cross the nerve sheath and membrane, after which the protonated, charged form binds to a specific receptor site within the sodium channel. nih.govpatsnap.com
Voltage-clamp studies on single nerve fibers have provided significant insights into this process. nih.gov Evidence suggests that the anesthetic molecule, once inside the axoplasm, accesses its binding site from the cytoplasmic side of the channel when the channel is open. nih.govnih.gov The binding of the anesthetic molecule stabilizes the channel in an inactivated state, preventing its return to the resting state and its ability to open in response to a new stimulus. patsnap.com This leads to a failure to reach the threshold potential required for the propagation of an action potential, resulting in a localized block of nerve conduction. slideshare.net
Central Nervous System (CNS) Mechanistic Studies in Animal Models
In addition to its peripheral effects, tolycaine has been shown to have activity within the central nervous system in animal models. smolecule.com
Studies in rats have investigated the impact of tolycaine on monoamine neurotransmitters in the brain, particularly in the context of induced convulsive responses. ncats.iocolab.ws
Research indicates that brain noradrenaline (norepinephrine) and 5-hydroxytryptamine (serotonin) are significant regulators in the convulsive processes induced by tolycaine. researchgate.netresearchgate.net In studies on rat brains, the metabolism of noradrenaline and 5-hydroxytryptamine is predominantly carried out by monoamine oxidase-A. nih.gov The levels and turnover of these monoamines can be experimentally measured and have been shown to be altered by various pharmacological agents. nih.govnih.goveuropeanreview.org In the context of tolycaine-induced convulsions, it has been suggested that serotonergic neurons may have a suppressive role. colab.wsresearchgate.netresearchgate.net
Investigations into the central effects of tolycaine suggest that central catecholaminergic neurons play a stimulatory role in the convulsions induced by the anesthetic. colab.wsresearchgate.netresearchgate.net This is in contrast to their inhibitory role in other types of seizures. researchgate.net Catecholaminergic systems in the brain are known to be involved in regulating various physiological processes, and their modulation can lead to significant changes in neuronal excitability. nih.gov Studies involving unilateral lesions in rat brains have demonstrated that modifications to monoamine systems can have widespread bilateral effects, highlighting the interconnectedness of these neural pathways. core.ac.uk
Research into Monoamine Modification in Rat Brain During Induced Responses
Role of Serotonergic Neurons in Suppressive Actions
The neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a key modulator in the central nervous system, influencing a wide range of physiological and pathological functions. frontiersin.org Serotonergic action is primarily concluded by the reuptake of 5-HT from the synapse via the serotonin transporter (SERT). wikipedia.org In the context of the primary olfactory cortex, specific optogenetic stimulation of serotonergic neurons leads to a suppressive effect on the spontaneous activity of the majority of neurons, while a smaller portion exhibits increased firing. frontiersin.org This dual effect suggests a cell-type-specific action of serotonin, where it suppresses principal neurons but excites local interneurons. frontiersin.org This modulation of neuronal activity is critical for sensory information processing. frontiersin.org
Research into the effects of 1,25-dihydroxyvitamin D (1,25D) on serotonergic neuronal cells has revealed that it can suppress serotonin reuptake, which may potentiate serotonergic neurotransmission. d-nb.info This action, coupled with the suppression of serotonin degradation, can lead to a significant increase in total free serotonin. d-nb.info
Dopamine (B1211576) Level Fluctuations in Specific Brain Regions
Dopamine (DA) is a crucial neuromodulator in the brain, with distinct pathways involved in reward-motivated behavior and motor control. wikipedia.org The mesolimbic pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens and prefrontal cortex, is central to reward. wikipedia.org Fluctuations in dopamine levels in these regions are associated with various neurological and psychiatric conditions. healthdirect.gov.aunih.gov
Studies using in vivo retrodialysis in rats have demonstrated that direct administration of substances into specific brain regions, such as the caudate putamen, can elicit significant changes in extracellular dopamine concentrations. nih.gov For instance, the dopamine transporter (DAT) inhibitor 3,4-methylenedioxypyrovalerone (MDPV) caused a 470% increase in dopamine levels, while the DAT substrate methylone produced a 200% increase within 10 minutes of administration. nih.gov These findings highlight the dynamic nature of dopamine level fluctuations in response to chemical stimuli.
The interplay between dopamine and other neurotransmitter systems, such as serotonin, is complex. For example, serotonin 5-HT1B receptor stimulation can modulate dopamine release in the nucleus accumbens, particularly in the presence of substances that block dopamine transporters. nih.gov
Pretreatment Studies with Catecholamine Modulators
Catecholamines, including dopamine and norepinephrine, are vital neurotransmitters that can be modulated by various precursors and inhibitors. nih.gov Pretreatment with these modulators can influence the behavioral and physiological effects of subsequent treatments.
One area of investigation involves the use of the catecholamine precursor tyrosine to alleviate stress-induced behavioral changes. nih.gov Physical stressors can deplete brain catecholamines, leading to performance disruptions. nih.gov Pretreatment with tyrosine has been shown to partially ameliorate the suppression of schedule-controlled responding in rats caused by the administration of corticotropin-releasing factor (CRF), a hormone that increases the release of central catecholamines. nih.gov
Receptor Antagonist Studies (e.g., Beta-Adrenergic, Dopamine Receptors)
Receptor antagonists are crucial tools for dissecting the pharmacological actions of compounds by blocking the effects of agonists at specific receptors. amegroups.org Studies involving beta-adrenergic and dopamine receptor antagonists have provided insights into the mechanisms of action of various drugs.
For example, the positive inotropic effect of dopamine on the myocardium is competitively antagonized by the beta-blocker propranolol (B1214883), but not by the alpha-blocker phentolamine, indicating that this effect is mediated through the stimulation of beta-adrenoceptors. nih.gov The dopamine receptor antagonist haloperidol (B65202) can also antagonize this response, and the combined use of both propranolol and haloperidol results in a greater antagonistic effect. nih.gov This suggests that dopamine's inotropic effects are mediated by both beta-adrenergic and dopaminergic receptors. nih.gov
In other studies, selective dopamine receptor antagonists like SCH-23390 (D1 antagonist) and spiperone (B1681076) (D2 antagonist) are used to characterize the receptor binding profiles of novel compounds. mdpi.com These antagonists help to determine the selectivity and affinity of new ligands for different dopamine receptor subtypes. mdpi.com The use of such antagonists is fundamental in understanding the complex interactions between neurotransmitter systems and the development of targeted therapeutics. amegroups.org
Membrane-Associated Research
Inhibition of Active Transport Mechanisms (e.g., Na+-dependent uptake of methyl alpha-D-glucoside and L-leucine in rat small intestine)
Active transport is a fundamental cellular process that moves molecules across a cell membrane against their concentration gradient, requiring energy. wikipedia.org Secondary active transport, in particular, utilizes the electrochemical potential difference of an ion, often Na+, to drive the transport of another molecule. wikipedia.orgmdpi.com
Tolycaine, an amphiphilic amine, has been shown to inhibit the active transport of certain substances in the rat small intestine. ncats.io Specifically, it acts as an inhibitor of the Na+-dependent uptake of methyl alpha-D-glucoside and L-leucine. ncats.io This inhibitory effect highlights the interaction of tolycaine with membrane transport systems that are crucial for nutrient absorption. nih.gov
The mechanism of this inhibition is a subject of ongoing research. It is yet to be fully elucidated whether amphiphilic amines like tolycaine act by partitioning into the membrane matrix or by directly interacting with sodium binding sites on the transporter proteins. researchgate.net The inhibition of these active transport systems can have significant physiological consequences, as they are vital for the absorption of sugars and amino acids.
Investigation of Amphiphilic Amine Interactions with Cell Membranes
Amphiphilic compounds, possessing both hydrophilic and lipophilic properties, have a strong tendency to interact with biological membranes. wikipedia.org This interaction is a key area of research, as it can alter the physical behavior of the membrane and even lead to its disruption. rsc.org Tolycaine, as an amphiphilic amine, is a subject of such investigations. ncats.io
The interaction of amphiphilic drugs with cell membranes is influenced by factors such as the lipid chain-melting temperature of the membrane. nih.gov Research has identified a mechanism of translocation for some cationic amphiphilic drugs that is driven by the acid-catalyzed hydrolysis of membrane lipids. nih.gov
The amphiphilic nature of molecules like phospholipids (B1166683) is fundamental to the structure of cell membranes, where they form lipid bilayers. wikipedia.org The insertion of other amphiphilic compounds into these bilayers can modulate membrane properties and functions. rsc.org Studies on amphiphilic stilbene (B7821643) derivatives, for example, have shown that they can control the interaction of neurotoxic oligomers with cell membranes, suggesting a therapeutic strategy. rsc.org The investigation of how tolycaine and similar amphiphilic amines interact with and partition into cell membranes is crucial for understanding their broader pharmacological and toxicological profiles.
Receptor Binding and Interaction Studies (Theoretical and In Vitro)
The investigation into how a compound like this compound exerts its effects at a molecular level is fundamentally rooted in the study of its interactions with biological receptors. As a local anesthetic, its primary mechanism involves the reversible blockade of nerve impulse transmission, a process initiated by its binding to specific receptor sites. smolecule.com Research in this area, particularly through non-clinical and in vitro models, seeks to elucidate the precise nature of these ligand-receptor interactions, which is foundational for understanding its pharmacological action and for the development of novel anesthetics. smolecule.comfrontiersin.org Studies using isolated nerve fibers and cell cultures have been instrumental in exploring the binding and blocking mechanisms of drugs like this compound at their target receptors, which are understood to be sodium channels. smolecule.com
Methodologies for Ligand-Receptor Interaction Analysis
The characterization of the interaction between a ligand, such as this compound, and its receptor is achieved through a variety of sophisticated in vitro and theoretical methodologies. nih.govoup.com These techniques are designed to quantify the parameters that govern the formation of the ligand-receptor complex, providing insight into binding strength, kinetics, and specificity. oup.com The choice of method depends on the specific research question and the nature of the molecules being studied.
A cornerstone of receptor interaction analysis is the radioligand binding assay . researchgate.net This technique uses a radioactively labeled version of a ligand to quantify its binding to a receptor. researchgate.net In saturation studies, varying concentrations of the radioligand are incubated with the receptor preparation to determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). researchgate.net Competitive binding assays are also common, where a non-labeled compound of interest competes with a known radioligand for the receptor binding site. This yields the IC50 value, which indicates the concentration of the compound that inhibits 50% of the specific binding of the radioligand and can be used to calculate the inhibitory constant (Ki). researchgate.net These assays have been pivotal in identifying sigma receptor subtypes and determining the binding affinities of novel compounds. core.ac.uk
Advancements have led to higher throughput versions of these assays, such as those using 96-well filtration plates and scintillation proximity assays (SPA), which are more efficient than conventional methods that rely on cell harvesters. core.ac.uk
Beyond radiolabeling, a suite of label-free and structure-based methods offers complementary information. oup.com These include:
Chromatographic and Spectroscopic Techniques: Size-exclusion chromatography and SDS-PAGE are used to ensure the purity and integrity of the receptor and ligand samples before an experiment. nih.gov Circular dichroism can provide information about the protein's folding and conformational changes upon ligand binding. nih.gov
Calorimetry: Isothermal titration calorimetry (ITC) directly measures the heat changes that occur when a ligand binds to a receptor, providing a complete thermodynamic profile of the interaction, including affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Surface Plasmon Resonance (SPR): This technique monitors the binding of a ligand to a receptor immobilized on a sensor surface in real-time. It allows for the determination of not only the binding affinity but also the kinetic rate constants for association (k_on) and dissociation (k_off). nih.gov
X-ray Crystallography and NMR Spectroscopy: These powerful structural biology techniques can provide high-resolution, three-dimensional information about the ligand-receptor complex at an atomic level. arxiv.org This allows for the precise identification of the binding site and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. arxiv.org
Theoretical and Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, are used to predict and analyze the binding pose of a ligand within the receptor's binding pocket. medigraphic.comscielo.org.mxmdpi.com These computational models are invaluable for understanding the structural basis of binding affinity and for the rational design of new therapeutic agents. nih.govmedigraphic.com
A summary of common in vitro methodologies is presented below.
| Methodology | Principle | Key Information Provided | Label Requirement |
| Radioligand Binding Assay | Measures the binding of a radioactively labeled ligand to its receptor. researchgate.net | Binding Affinity (Kd, Ki), Receptor Density (Bmax). researchgate.net | Labeled |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding. | Binding Affinity (Kd), Stoichiometry, Enthalpy, Entropy. | Label-Free |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index on a sensor surface as molecules bind. | Binding Affinity (Kd), Association Rate (k_on), Dissociation Rate (k_off). nih.gov | Label-Free |
| X-ray Crystallography | Analyzes the diffraction pattern of X-rays passing through a crystal of the complex. | High-resolution 3D structure of the ligand-receptor complex. arxiv.org | Label-Free |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural and dynamic information. | 3D structure in solution, conformational changes, binding site identification. nih.gov | Label-Free (or Isotope-Labeled) |
| Molecular Docking | Computationally predicts the preferred orientation of a ligand when bound to a receptor. scielo.org.mx | Binding pose, prediction of binding affinity. | Theoretical |
Concepts of Binding Affinity and Dissociation Rates in Research
Understanding the quantitative aspects of ligand-receptor interactions is crucial in pharmacology. The central concepts are binding affinity and the rates of association and dissociation, which collectively describe the dynamics of the binding process. oup.comnih.gov
Binding affinity refers to the strength of the interaction between a single ligand molecule and its receptor. snmjournals.org It is a measure of how tightly a drug binds to its target. cambridge.org This is determined by the balance between the rate at which the drug binds to the receptor (the association rate) and the rate at which it unbinds (the dissociation rate). nih.govsnmjournals.org
The interaction can be represented by the following equilibrium: [L] + [P] ⇌ [LP] where [L] is the molar concentration of the ligand, [P] is the molar concentration of the protein (receptor), and [LP] is the molar concentration of the ligand-protein complex. nih.gov
Association Rate (k_on): This is the rate constant for the binding of the ligand to the receptor, expressed in units of M⁻¹s⁻¹. It describes how quickly the ligand-receptor complex is formed. nih.gov
Dissociation Rate (k_off): This is the rate constant for the dissociation of the ligand-receptor complex, expressed in units of s⁻¹. It describes the stability of the complex or how quickly the ligand separates from its receptor. nih.gov
From these rates, two key constants are derived to quantify affinity:
Affinity Constant (Ka): This constant is the ratio of the on-rate to the off-rate (Ka = k_on / k_off). A higher Ka value signifies a stronger binding affinity. nih.gov
Dissociation Constant (Kd): This is the reciprocal of the affinity constant (Kd = k_off / k_on) and is more commonly used in pharmacological literature. nih.govcambridge.org The Kd is defined as the concentration of ligand at which 50% of the available receptors are occupied at equilibrium. cambridge.orgfiveable.me A smaller Kd value indicates a higher binding affinity, meaning the ligand binds more tightly to the receptor and a lower concentration is needed to occupy half of the receptors. cambridge.orgfiveable.me
The relationship between these parameters is crucial; binding affinity cannot be determined solely by the rate of the binding step, as the rate of dissociation is equally important. nih.gov For example, a drug with a very fast 'on-rate' may still have low affinity if its 'off-rate' is also very fast. Conversely, drugs with high affinity tend to have an association rate that is significantly greater than their dissociation rate. snmjournals.org These quantitative parameters are fundamental for comparing the potency of different compounds and for understanding the molecular mechanisms that regulate cellular signaling processes. oup.com
Pharmacological Investigations in Preclinical Models Non Clinical
Studies on Induced Convulsive Responses in Experimental Animal Models
Tolycaine (B1682984), an amide-type local anesthetic, has been observed to induce convulsive responses in experimental animal models. medchemexpress.comncats.io Research in this area has focused on understanding the dose-response relationship and the underlying neurochemical changes associated with these convulsions. colab.wsabmole.com
Dose-Dependent Intensification and Latency Analysis
Studies in male Wistar rats have demonstrated that the administration of tolycaine hydrochloride leads to a dose-dependent intensification of convulsive activity. medchemexpress.commedchemexpress.com Following intraperitoneal injection, the observed effects progress from ataxia and loss of the righting reflex to clonic convulsions. medchemexpress.com As the dose is increased, the latency to the onset of convulsions shortens, while the duration of the convulsions and the subsequent sedation time are prolonged. medchemexpress.commedchemexpress.com At doses exceeding 150 mg/kg, the convulsions can become severe, leading to opisthotonus and mortality. medchemexpress.commedchemexpress.com
Table 1: Dose-Dependent Effects of this compound in Rats
| Dosage (mg/kg, i.p.) | Observed Effects | Reference |
|---|---|---|
| 130 - 140 | Ataxia, loss of righting reflex, followed by clonic convulsions. | medchemexpress.com |
| 150 | Intensified convulsions with shortened latency and prolonged duration. | medchemexpress.commedchemexpress.com |
| >150 | Severe convulsions, opisthotonus, gasping for breath, and mortality. | medchemexpress.commedchemexpress.com |
Relationship between Convulsive State and Monoamine Levels
The convulsive effects of tolycaine are linked to significant alterations in brain monoamine levels. ncats.ioabmole.comresearchgate.net In studies using rats, a 140 mg/kg intraperitoneal dose of tolycaine resulted in a notable elevation of noradrenaline and 5-hydroxytryptamine (serotonin) levels across all brain regions during the convulsive state compared to non-convulsive states. medchemexpress.comabmole.comresearchgate.net These monoamine levels were observed to return to normal during the postconvulsive period. abmole.com In contrast, dopamine (B1211576) levels were found to be depleted in specific brain areas, including the cerebral cortex, striatum, and the pons-medulla, during the convulsive phase. researchgate.net This suggests a complex interaction between tolycaine administration and the regulation of different monoaminergic systems in the central nervous system during seizures. nih.gov
Table 2: Tolycaine-Induced Changes in Brain Monoamine Levels During Convulsions (140 mg/kg dose in rats)
| Monoamine | Change in Level (Convulsive State) | Affected Brain Regions | Reference |
|---|---|---|---|
| Noradrenaline | Significant Elevation | All brain regions studied | medchemexpress.comabmole.comresearchgate.net |
| 5-Hydroxytryptamine (Serotonin) | Significant Elevation | All brain regions studied | medchemexpress.comabmole.comresearchgate.net |
| Dopamine | Depletion | Cerebral cortex, striatum, pons-medulla | researchgate.net |
In Vitro Metabolic Stability Studies (General Methodologies Applicable to this compound)
In vitro metabolic studies are crucial in preclinical drug development for predicting a compound's pharmacokinetic profile. mdpi.com These assays evaluate metabolic stability, identify potential metabolites, and assess the risk of drug-drug interactions. nih.gov The methodologies described are generally applicable for investigating the metabolism of compounds like this compound.
Role of Liver Microsomes and Hepatocytes in Metabolic Research
Liver microsomes and hepatocytes are standard in vitro systems used to investigate the metabolic fate of new chemical entities. mdpi.commdpi.comnih.gov Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. nih.gov They are commonly used to determine a compound's intrinsic clearance and metabolic stability by measuring the rate of disappearance of the parent drug over time in the presence of necessary cofactors like NADPH. nih.govresearchgate.net
Hepatocytes, or whole liver cells, provide a more comprehensive metabolic picture as they contain both phase I (e.g., CYP450) and phase II (e.g., glucuronidation) enzymes, as well as transporters. nih.gov Comparing metabolic data from microsomes and hepatocytes can help elucidate the primary pathways of a drug's breakdown and clearance. mdpi.comnih.gov These systems allow for cross-species comparisons (e.g., rat, mouse, human) to predict human metabolism and potential species-specific differences. mdpi.comnih.gov
Time-Dependent Inhibition of Drug-Metabolizing Enzymes (e.g., Cytochrome P450)
Time-dependent inhibition (TDI) of CYP450 enzymes is a significant concern in drug development because it can lead to clinically relevant drug-drug interactions. researchgate.netevotec.comnih.gov Unlike direct competitive inhibition, TDI occurs when a compound is metabolically converted by a CYP enzyme into a reactive metabolite. enamine.net This metabolite can then form a more potent or irreversible bond with the enzyme, leading to a loss of enzyme activity that is not restored until new enzyme is synthesized. researchgate.netenamine.net
The potential for TDI is often assessed using an in vitro IC₅₀ shift assay. evotec.comenamine.net In this assay, the concentration of a compound required to cause 50% inhibition (IC₅₀) of a specific CYP enzyme's activity is measured with and without a pre-incubation period in the presence of NADPH. enamine.net A significant decrease in the IC₅₀ value after pre-incubation (a leftward shift) indicates that a metabolite is a more potent inhibitor than the parent compound, signaling a potential for time-dependent inhibition. evotec.comenamine.net Identifying this liability early in preclinical studies is critical for evaluating the safety profile of a new drug candidate. researchgate.net
Biochemical and Cellular Research
Investigation of Antimicrobial Properties
While primarily classified as a local anesthetic, Tolycaine (B1682984) hydrochloride has demonstrated antimicrobial activity against certain bacteria and fungi. smolecule.com This secondary property has prompted research into its potential applications beyond pain management.
Preliminary studies have confirmed that tolycaine possesses effectiveness against certain, albeit not fully specified, bacterial strains. smolecule.com Research on other local anesthetics has often focused on common pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, which suggests a potential area for more detailed investigation into Tolycaine's specific antibacterial spectrum. nih.govmdpi.com The crude methanol (B129727) and ethyl acetate (B1210297) extracts of Pestalotiopsis neglecta, a fungus that produces tolycaine, have shown significant antibacterial activity. The extracts displayed a notable zone of inhibition of 14.5 mm against S. aureus and 15 mm against E. coli. d-nb.info The minimum inhibitory concentration (MIC) for these crude extracts was 6.25 mg/mL for Staphylococcus aureus and Salmonella typhimurium. d-nb.info
Tolycaine hydrochloride has exhibited activity against some fungal species, although detailed studies specifying the exact strains and the extent of inhibition are limited. smolecule.com The extract from the endophytic fungus Pestalotiopsis neglecta, which contains tolycaine, underwent preliminary antifungal screening, indicating its potential in this area. nih.govnih.gov Research into other natural compounds has often targeted fungi like Aspergillus species and Candida albicans, which are common subjects for antifungal assays. wjbphs.comiranjd.ir
The antimicrobial characteristics of this compound have led to investigations into its use as a preservative and disinfectant. smolecule.com Research has explored its application as a preservative in ophthalmic solutions to prevent microbial contamination. smolecule.com In the context of medical hygiene, its potential for the disinfection of medical devices has also been a subject of scientific inquiry, though its efficacy relative to standard disinfectants requires further validation. smolecule.com
Natural Product Isolation and Identification Studies
Recent research has revealed that Tolycaine is not just a synthetic compound but is also produced naturally by certain microorganisms.
Scientific studies have identified Tolycaine as a secondary metabolite produced by the endophytic fungus Pestalotiopsis neglecta. nih.govnih.gov This fungus was isolated from the leaves of the medicinal plant Ziziphus spina-christi. nih.govnih.gov The identification was confirmed through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the crude ethyl acetate (EtOAc) extract of the fungus. nih.govresearchgate.netresearchgate.net Endophytic fungi are recognized as a valuable source of bioactive natural products, and the discovery of tolycaine production by P. neglecta suggests a potential alternative, biological source for this compound. nih.govnih.gov
The ethyl acetate (EtOAc) extract of Pestalotiopsis neglecta, confirmed to contain Tolycaine, has undergone biochemical evaluation. nih.govnih.gov Analysis using Fourier-transform infrared spectroscopy (FT-IR) and GC-MS revealed the presence of multiple bioactive functional groups within the extract. nih.govnih.govresearchgate.net Besides Tolycaine, several other potent compounds were identified, highlighting the rich chemical diversity of the fungal extract. nih.govnih.govresearchgate.net The crude extract itself demonstrated significant biological activities, including antioxidant and cytotoxic effects against various cancer cell lines in vitro. nih.govnih.gov
Analytical Methodologies for Research
Spectrophotometric Assay Development and Validation
Spectrophotometry is a widely used technique for the analysis of pharmaceutical compounds due to its simplicity, cost-effectiveness, and speed. ijpra.com The methods are typically based on the principle that the analyte absorbs light in the ultraviolet (UV) or visible region of the electromagnetic spectrum. iajps.com
Rapid Spectrophotometric Assays for Amide-Type Agents
Simple and rapid spectrophotometric methods have been developed for the determination of amide-type local anesthetic agents, which are structurally similar to Tolycaine (B1682984) hydrochloride. A common approach involves the formation of a colored ion-pair complex. researchgate.netccsenet.org For instance, a method developed for Lidocaine (B1675312) hydrochloride, another amide-type agent, is based on its reaction with an anionic dye, such as eriochrome black T, at an acidic pH (e.g., pH 1.80). researchgate.netccsenet.orgsemanticscholar.org
This reaction forms a stable, colored ion-association complex that can be extracted into an organic solvent like chloroform. researchgate.netccsenet.org The concentration of the analyte is then determined by measuring the absorbance of the colored complex in the organic phase at a specific wavelength, which for the Lidocaine-eriochrome black T complex is 508 nm. researchgate.netccsenet.orgsemanticscholar.org The stoichiometry of such complexes is often found to be 1:1. researchgate.netccsenet.orgsemanticscholar.org These methods are valued for their high sensitivity and selectivity. researchgate.netccsenet.org
Table 1: Example of Ion-Pair Spectrophotometric Assay Parameters for an Amide-Type Anesthetic (Lidocaine HCl)
| Parameter | Value | Source |
|---|---|---|
| Reagent | Eriochrome Black T | researchgate.netccsenet.org |
| pH | 1.80 | researchgate.netccsenet.org |
| Extraction Solvent | Chloroform | researchgate.netccsenet.orgsemanticscholar.org |
| Wavelength (λmax) | 508 nm | researchgate.netccsenet.orgsemanticscholar.org |
| Linearity Range | 0.10-10 mg L⁻¹ | researchgate.netccsenet.orgsemanticscholar.org |
| Molar Absorptivity | 2.3623 x 10⁴ L mol⁻¹ cm⁻¹ | researchgate.netccsenet.orgsemanticscholar.org |
| Limit of Detection (LOD) | 0.024 mg L⁻¹ | researchgate.netsemanticscholar.org |
Derivative Spectrophotometric Methods
Derivative spectrophotometry is an analytical technique that enhances the resolution of overlapping spectral bands, which is particularly useful when analyzing a compound in the presence of interfering substances. thepharmajournal.com This method involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. The resulting derivative spectrum can separate overlapping peaks, allowing for more accurate quantification of the target analyte.
For mixtures containing local anesthetics and other active ingredients, methods like mean centering of ratio spectra (MCR) have been developed. thepharmajournal.com In this approach, the absorption spectrum of a mixture is divided by the spectrum of a suitable divisor (one of the components), and the resulting ratio spectrum is then mean-centered. thepharmajournal.com This mathematical treatment can resolve complex mixtures without the need for prior chemical separation.
UV-Visible Spectroscopy for Quantitative Analysis
Direct UV-Visible spectroscopy is a fundamental method for the quantitative analysis of Tolycaine hydrochloride. ijpra.com The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. ijpra.com
To perform the analysis, a solution of the compound is prepared in a suitable solvent, and its absorbance is measured at the wavelength of maximum absorption (λmax). as-pub.com For amide-type anesthetics like Lidocaine, the λmax is often found around 263 nm in solvents such as 0.1M HCl, ethanol-water mixtures, or methanol-water mixtures. as-pub.comresearchgate.net The selection of an appropriate solvent is critical for achieving reproducible results. as-pub.com The method's validity is established through parameters like linearity, accuracy, and precision. researchgate.net For instance, a linear relationship between concentration and absorbance is typically confirmed by a high correlation coefficient (R²) from the calibration curve. as-pub.comresearchgate.net
Chromatographic Method Development and Validation
Chromatographic techniques are powerful separation methods essential for the analysis of pharmaceuticals, providing high selectivity and sensitivity for both qualitative and quantitative purposes. nih.gov
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique in the pharmaceutical industry for the determination of drug substances due to its high precision, accuracy, and specificity. as-pub.com A reverse-phase (RP) HPLC method is commonly employed for the analysis of Tolycaine. sielc.com
A specific method for Tolycaine involves a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry compatibility, formic acid can be used in place of phosphoric acid. sielc.com
For the closely related compound Lidocaine hydrochloride, numerous HPLC-UV methods have been validated. ijbr.com.pkresearchgate.net These methods typically use a C18 reversed-phase column. ijbr.com.pkresearchgate.net A representative method uses a mobile phase of water and acetonitrile (80:20, v/v) with 5% acetic acid, a flow rate of 1.0 mL/min, and UV detection at 254 nm. ijbr.com.pkresearchgate.net Such methods show excellent linearity over specific concentration ranges (e.g., 0.1 to 0.5 µg/mL) with correlation coefficients (R²) approaching 0.999. ijbr.com.pkresearchgate.net The retention time for the analyte is a key parameter for identification; for Lidocaine, retention times of around 2.6 minutes have been reported under certain conditions. as-pub.comresearchgate.net
Table 2: Example of HPLC Method Parameters for Amide-Type Anesthetics
| Parameter | Tolycaine | Lidocaine HCl | Source |
|---|---|---|---|
| Column | Newcrom R1 (Reverse Phase) | Ion Pac Ercus C18 (Reverse Phase) | sielc.comijbr.com.pkresearchgate.net |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Acetic Acid (20:80 v/v with 5% acid) | sielc.comijbr.com.pkresearchgate.net |
| Flow Rate | Not Specified | 1.0 mL/min | ijbr.com.pkresearchgate.net |
| Detection | Not Specified | UV at 254 nm | ijbr.com.pkresearchgate.net |
| Linearity Range | Not Specified | 0.1 - 0.5 µg/mL | ijbr.com.pkresearchgate.net |
| R² | Not Specified | ≥ 0.9987 | ijbr.com.pkresearchgate.net |
| Retention Time | Not Specified | ~2.6 - 12.5 minutes (method dependent) | as-pub.comresearchgate.netijbr.com.pk |
| LOD | Not Specified | 0.00521 µg/mL | ijbr.com.pkresearchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Degradation Studies
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and indispensable technique for the separation, identification, and quantification of this compound and its potential degradation products. The coupling of high-performance liquid chromatography's separation capabilities with the high sensitivity and specificity of tandem mass spectrometry allows for robust analytical methods.
Chromatographic Separation: A reverse-phase HPLC method is typically employed for the analysis of Tolycaine. sielc.com The separation is achieved on a C18 column, which separates compounds based on their hydrophobicity. For LC-MS/MS applications, the mobile phase composition is critical to ensure compatibility with the ionization source. A gradient elution using a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a volatile modifier like formic acid is common. sielc.com This ensures efficient separation and protonation of the analyte for positive ion mode mass spectrometry.
Mass Spectrometric Detection and Identification: Electrospray ionization (ESI) in the positive ion mode is the preferred method for analyzing Tolycaine, as the molecule contains nitrogen atoms that are readily protonated. In the first stage of mass analysis (MS1), the protonated molecule of Tolycaine, [M+H]⁺, with a mass-to-charge ratio (m/z) of approximately 279.17, is selected. This precursor ion is then subjected to collision-induced dissociation (CID) in the collision cell, leading to the formation of specific product ions. For identification and quantification, a selected reaction monitoring (SRM) method is often used, monitoring a specific transition, such as the fragmentation of the m/z 279.17 precursor ion to a stable and abundant product ion.
Forced Degradation Studies: LC-MS/MS is particularly valuable for identifying products formed during forced degradation studies, which are essential for establishing the compound's intrinsic stability. These studies involve subjecting this compound to various stress conditions, including acid and base hydrolysis, oxidation, photolysis, and thermal stress. nih.gov The resulting mixtures are analyzed by LC-MS/MS to separate the parent drug from any degradants. The mass spectrometer is used to determine the molecular weights of the degradation products, and subsequent MS/MS analysis of these new peaks helps in elucidating their structures by examining their fragmentation patterns. mdpi.com Potential degradation pathways for Tolycaine include hydrolysis of the methyl ester to form a carboxylic acid derivative or cleavage of the amide bond.
| Parameter | Condition/Value |
|---|---|
| Chromatography Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ (m/z) | 279.17 |
| Primary Product Ion (m/z) | 86.10 (Predicted) |
| Scan Type | Selected Reaction Monitoring (SRM) |
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information. The diethylamino group would exhibit a characteristic triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-) due to spin-spin coupling. The protons of the methylene group adjacent to the amide carbonyl would appear as a singlet. The aromatic region would show distinct signals for the three protons on the substituted benzene (B151609) ring, with their chemical shifts and splitting patterns being influenced by the positions of the methyl, amino, and methyl ester groups. The two methyl groups, one on the aromatic ring and one from the ester functional group, would each produce a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom in the molecule. Key resonances would include those for the two carbonyl carbons (one for the amide and one for the ester), signals for the carbons of the aromatic ring, and the aliphatic carbons of the diethylaminoethyl side chain and the two methyl groups. The chemical shifts provide evidence for the electronic environment of each carbon atom. While specific experimental data for this compound is not widely published, predictions can be made based on its structure and by comparison to analogous molecules like lidocaine. sci-hub.seresearchgate.net
| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.1-1.3 | Triplet |
| Ethyl -CH₂- | ~2.8-3.0 | Quartet |
| Amide -NH- | ~9.5-10.0 | Singlet (broad) |
| Methylene -CH₂-CO- | ~3.2-3.4 | Singlet |
| Aromatic -CH₃ | ~2.2-2.4 | Singlet |
| Ester -OCH₃ | ~3.8-3.9 | Singlet |
| Aromatic Protons | ~7.0-7.8 | Multiplets |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would display a series of absorption bands corresponding to the vibrational frequencies of specific bonds within its structure.
Key characteristic peaks would confirm the presence of its main functional groups. A strong absorption band would be expected for the amide C=O stretching vibration, and another distinct C=O stretching band for the ester group. The N-H stretching vibration of the protonated amine salt would appear as a broad band in the spectrum. Aromatic C=C stretching vibrations would be observed in the fingerprint region, while C-H stretching vibrations for both aliphatic and aromatic groups would be present at higher wavenumbers. The presence of C-O and C-N bonds would also give rise to characteristic bands. This spectral fingerprint is valuable for confirming the identity of the compound and for detecting changes during stability studies. rjpn.org
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | C=O stretch | 1650-1680 |
| Ester | C=O stretch | 1720-1740 |
| Amine Salt | N-H stretch | 2400-2700 (broad) |
| Aromatic Ring | C=C stretch | 1450-1600 |
| Aliphatic/Aromatic | C-H stretch | 2850-3100 |
| Ester/Amide | C-O / C-N stretch | 1000-1300 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of this compound through fragmentation analysis. Using a soft ionization technique like ESI, the protonated molecular ion of Tolycaine ([C₁₅H₂₂N₂O₃ + H]⁺) can be accurately measured, confirming its elemental composition with high-resolution mass spectrometry. The monoisotopic mass of this ion is approximately 279.1709 m/z.
Tandem mass spectrometry (MS/MS) provides insight into the compound's structure by breaking the precursor ion into smaller, characteristic fragment ions. nih.gov The fragmentation pattern of Tolycaine is predictable based on its structure, which contains several bonds susceptible to cleavage, such as the amide and C-N bonds. A highly probable and diagnostically significant fragmentation pathway involves the alpha-cleavage of the C-C bond adjacent to the tertiary amine. This cleavage results in the formation of a stable, resonance-delocalized diethylaminomethylidene cation, [CH₂=N(CH₂CH₃)₂]⁺, which would be observed at an m/z of 86.10. This fragment is a characteristic signature for many local anesthetics containing a diethylaminoethyl moiety, including lidocaine. uliege.be Other fragments resulting from the cleavage of the amide bond or losses of the methyl ester group could also be observed, helping to piece together the complete molecular structure. nih.govmdpi.com
| Ion Type | Proposed Formula | Predicted m/z |
|---|---|---|
| Precursor Ion [M+H]⁺ | [C₁₅H₂₃N₂O₃]⁺ | 279.17 |
| Fragment Ion | [C₅H₁₂N]⁺ | 86.10 |
| Fragment Ion | [C₉H₁₀NO₂]⁺ | 164.07 |
| Fragment Ion | [C₁₀H₁₅N₂O]⁺ | 179.12 |
Structure Activity Relationship Sar and Computational Studies
In Vitro Structure-Activity Relationship Determination
The systematic investigation of how structural modifications of the tolycaine (B1682984) molecule influence its biological activity is crucial for optimizing its pharmacological profile. While specific and extensive in vitro SAR studies exclusively focused on a wide range of tolycaine analogs are not abundantly available in the public domain, the principles can be inferred from research on closely related lidocaine-type local anesthetics.
Tolycaine is structurally an amide-type local anesthetic, characterized by an aromatic ring, an intermediate amide linkage, and a tertiary amine. The biological effects of tolycaine and its potential analogs are intricately linked to the physicochemical properties conferred by these structural motifs.
Aromatic Ring Substitution: The presence and position of substituents on the aromatic ring significantly modulate the anesthetic's properties. In tolycaine, the methyl group at the meta-position of the toluidine ring is a key feature. Studies on related lidocaine-type anesthetics have shown that methyl substitution on the benzene (B151609) ring can influence anesthetic potency. For instance, methyl substitutions at various positions on the benzene ring of lidocaine (B1675312) analogs have been demonstrated to produce compounds with varying degrees of anesthetic potency in acidic mediums. llu.edu Generally, substitutions on the aromatic ring can alter the molecule's lipophilicity, which is a critical determinant of its ability to penetrate the nerve membrane.
Intermediate Amide Chain: The length and nature of the intermediate chain connecting the aromatic ring to the tertiary amine are crucial for activity. Modifications in this region can affect the molecule's duration of action and potency. For lidocaine homologs, it has been observed that increasing the length of the n-alkyl groups attached to the terminal amine can increase potency, whereas increasing the length of the alkyl group connecting the amide bond to the terminal amine can decrease it. nih.gov
Tertiary Amine Group: The tertiary amine is essential for the water solubility of the hydrochloride salt and for the molecule's ability to exist in both ionized and non-ionized forms. The pKa of the amine influences the onset of action, as the uncharged form is required to cross the nerve membrane, while the charged form is active at the intracellular binding site on the sodium channel.
The table below summarizes the general structural features of amide-type local anesthetics like tolycaine and the expected impact of their modification on biological activity, based on established SAR principles for this class of compounds.
| Molecular Moiety | Structural Feature | General Impact of Modification on Biological Effect |
| Aromatic Ring | Substitution (e.g., methyl group) | Alters lipophilicity, influencing potency and duration of action. |
| Intermediate Linkage | Amide Bond | Provides chemical stability; length and branching of the adjacent alkyl chain affect potency. |
| Amino Terminus | Tertiary Amine | Dictates pKa and water solubility; crucial for the balance between membrane penetration and receptor binding. |
The potency and efficacy of local anesthetics are typically evaluated in cellular assays that measure the inhibition of voltage-gated sodium channels, the primary molecular target. While specific data for a series of tolycaine analogs is limited, the general approach involves expressing specific sodium channel subtypes (e.g., Nav1.7, Nav1.8, Nav1.9, which are prevalent in pain pathways) in cell lines and then using electrophysiological techniques, such as patch-clamp, to measure the drug's effect on sodium currents. nih.gov
The potency of an anesthetic is often quantified by its IC50 value, which is the concentration of the drug that causes a 50% inhibition of the sodium current. Efficacy relates to the maximum inhibitory effect the drug can produce. Comparative in vitro studies on different local anesthetics provide insights into their relative potencies. For example, a study comparing ropivacaine (B1680718) and lidocaine demonstrated different potencies in reducing the compound action potential in isolated rat sciatic nerves. liverdosdental.com.cy Such assays are critical for ranking the activity of new analogs and for understanding how structural changes translate into functional effects at the molecular target.
| Compound | Target | Assay Type | Measured Parameter | Result |
| Lidocaine | Rat Sciatic Nerve | Electrophysiology | IT50 (Time to 50% reduction in compound action potential) | 11.78 ± 4.18 min liverdosdental.com.cy |
| Ropivacaine | Rat Sciatic Nerve | Electrophysiology | IT50 (Time to 50% reduction in compound action potential) | 25.28 ± 7.61 min liverdosdental.com.cy |
Computational Chemistry and Molecular Modeling
Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for elucidating the interactions between tolycaine and its molecular target, the voltage-gated sodium channel. These methods provide a three-dimensional perspective on drug binding and can help rationalize observed SAR data.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For tolycaine, the primary target for docking simulations is the pore of the voltage-gated sodium channel.
Molecular docking studies of local anesthetics with models of voltage-gated sodium channels, such as Nav1.7, have identified a common binding site within the inner pore of the channel. researchgate.netnih.gov It is predicted that tolycaine, in its protonated form, binds within this pore, adopting a conformation that allows it to interact with key amino acid residues from different domains of the channel protein. The aromatic ring of tolycaine is expected to orient towards hydrophobic pockets, while the charged tertiary amine is positioned to interact with negatively charged or polar residues and to sterically block the passage of sodium ions.
The stability of the tolycaine-sodium channel complex is predicted to be governed by a combination of intermolecular forces. nih.gov
Hydrophobic Interactions: The aromatic ring of tolycaine is likely to form hydrophobic interactions with nonpolar amino acid residues within the channel pore. These interactions are crucial for anchoring the molecule in its binding site.
The table below summarizes the types of intermolecular interactions that are likely to be involved in the binding of tolycaine to the voltage-gated sodium channel, based on computational studies of related local anesthetics.
| Interaction Type | Tolycaine Moiety Involved | Potential Interacting Residues in Sodium Channel |
| Hydrophobic | Aromatic (Tolyl) Ring | Phenylalanine, Leucine, Isoleucine |
| Cation-π | Protonated Tertiary Amine | Phenylalanine, Tyrosine |
| Van der Waals | Entire Molecule | Various residues lining the binding pocket |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
While specific, in-depth Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) studies focusing exclusively on tolycaine hydrochloride are not extensively detailed in publicly available literature, the principles of these computational methods are fundamental to the design and understanding of local anesthetics. QSAR models for this class of compounds typically correlate physicochemical properties with biological activity.
For local anesthetics like tolycaine, which are anilide derivatives, QSAR studies often investigate a range of molecular descriptors. youtube.comnih.gov These descriptors can be broadly categorized as hydrophobic, electronic, and steric. The goal is to develop a mathematical relationship that can predict the anesthetic potency or other properties of new, unsynthesized compounds.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly relevant. slideshare.net These techniques begin with a series of compounds with known structures and biological activities. The molecules are aligned, and their steric and electrostatic fields are calculated and used to build a predictive model. slideshare.net For a compound like tolycaine, such a model would help in understanding how modifications to its chemical structure might affect its interaction with its biological target, presumably voltage-gated sodium channels.
Key molecular descriptors that are often considered in QSAR/QSPR studies of local anesthetics are summarized in the table below.
| Descriptor Category | Examples of Descriptors | Relevance to this compound's Activity/Properties |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences the molecule's ability to cross cell membranes and interact with the hydrophobic binding pocket of the sodium channel. |
| Electronic | Partial Atomic Charges, Dipole Moment, pKa | Governs the ionization state of the tertiary amine, which is crucial for receptor interaction, as well as electrostatic interactions with the target protein. nih.gov |
| Steric | Molecular Volume, Surface Area, Specific Substituent Parameters (e.g., Taft or Sterimol) | Determines the physical fit of the molecule into its binding site. The size and shape of the aromatic ring and the N-alkyl substituents are critical. |
| Topological | Connectivity Indices (e.g., Kier & Hall) | Encodes information about the branching and arrangement of atoms within the molecular structure. |
The calculated partial atomic charge on the amine nitrogen is a particularly important parameter for predicting the metabolic pathways of anilines, such as N-acetylation. nih.gov Similarly, the susceptibility of the aromatic ring to nucleophilic attack is a key determinant in subsequent metabolic transformations. nih.gov
Pharmacophore Modeling and Flexible Docking Techniques
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For local anesthetics, the pharmacophore concept has been instrumental in their development, evolving from the simplification of the cocaine molecule. theswissbay.ch
The generally accepted pharmacophore for amide-type local anesthetics like tolycaine consists of three key components:
An aromatic (lipophilic) group : In tolycaine, this is the dimethyl-substituted benzene ring. This group is crucial for partitioning into the nerve membrane and for hydrophobic interactions with the receptor.
An intermediate chain : This is typically an ester or, in the case of tolycaine, an amide linkage. This part of the molecule influences the duration of action and metabolic stability.
A hydrophilic (ionizable) group : For tolycaine, this is the tertiary amine. At physiological pH, this group is protonated, and the resulting cation is believed to be the active form that interacts with the sodium channel from the intracellular side.
Preparation of the Receptor: Obtaining a 3D structure of the target sodium channel, often through homology modeling if a crystal structure is unavailable.
Ligand Preparation: Generating a 3D conformation of the tolycaine molecule.
Docking Simulation: Using a scoring function to evaluate numerous possible binding poses of tolycaine within the receptor's active site, predicting the most stable binding mode and interaction energies.
These simulations could reveal key amino acid residues within the sodium channel that interact with tolycaine's aromatic ring, amide group, and protonated amine, thus providing a molecular-level understanding of its mechanism of action.
Theoretical Prediction of Chemical Properties and Reactivity
Computational chemistry provides a powerful toolkit for the theoretical prediction of various chemical properties and the reactivity of molecules like this compound. mdpi.com These methods can be used to calculate a wide range of molecular and electronic properties that are difficult or time-consuming to measure experimentally.
For anilide derivatives such as tolycaine, computational methods can predict key physicochemical properties that influence their metabolic fate. nih.gov For instance, the electronic properties of the molecule, such as the partial charge on the amine nitrogen and the susceptibility of the aromatic ring to nucleophilic attack, are critical for predicting metabolic transformations like N-acetylation and the formation of oxanilic acids. nih.gov
The table below summarizes some of the key chemical properties and reactivity parameters of this compound that can be theoretically predicted using computational chemistry.
| Predicted Property/Parameter | Computational Method | Relevance to this compound |
| Molecular Geometry | Quantum Mechanics (e.g., DFT), Molecular Mechanics | Provides the 3D structure, bond lengths, and angles, which are foundational for docking and QSAR studies. |
| Electronic Properties | Quantum Mechanics (e.g., Ab initio, DFT) | Includes partial atomic charges, dipole moment, and molecular orbital energies (HOMO/LUMO), which are essential for understanding reactivity and intermolecular interactions. nih.govmdpi.com |
| Spectroscopic Properties | Quantum Mechanics (e.g., TD-DFT) | Prediction of UV-Vis and IR spectra, which can aid in the identification and characterization of the compound. |
| Ionization State (pKa) | Solvation Models with Quantum Mechanics | Predicts the pKa of the tertiary amine, which determines the ratio of charged to uncharged forms at physiological pH, impacting membrane permeability and receptor binding. |
| Reactivity Descriptors | Quantum Mechanics (e.g., Fukui functions) | Identifies the most reactive sites in the molecule, predicting susceptibility to metabolic attack (e.g., oxidation, hydrolysis). For example, predicting the likelihood of N-acetylation based on electronic parameters. nih.gov |
| Solubility | QSPR models, Solvation Models | Predicts the solubility in water and other solvents, which is a critical parameter for formulation and bioavailability. |
Quantum-chemical investigations can provide deep insights into the intermolecular forces at play when tolycaine interacts with its biological target. mdpi.com These forces include electrostatic interactions (due to permanent and induced dipoles) and quantum mechanical effects like dispersion forces (van der Waals interactions). mdpi.com By modeling these interactions, a more accurate picture of the binding affinity and specificity of tolycaine can be developed.
Comparative Research and Analog Development
Tolycaine (B1682984) Hydrochloride as a Reference Compound in Local Anesthetic Research
In the field of local anesthetic research, the use of a reference compound is crucial for evaluating the efficacy and properties of newly synthesized molecules. A reference standard provides a baseline against which the performance of novel compounds can be measured, ensuring comparability and reproducibility of results across different studies. While established local anesthetics like Lidocaine (B1675312) are frequently employed as the benchmark in pharmaceutical research, other well-characterized compounds can also serve this purpose.
Benchmarking Novel Local Anesthetics against Tolycaine Hydrochloride
The process of benchmarking involves comparing key performance indicators of a novel drug candidate against a standard, or reference, compound. For local anesthetics, these indicators often include potency, onset of action, duration of action, and nerve fiber selectivity. This compound, as an amide-type local anesthetic with a known chemical structure and pharmacological activity, is a suitable candidate for such a role. researchgate.netnih.gov In a research setting, new anesthetic agents could be systematically tested alongside this compound in standardized in vitro and in vivo models. However, in published literature, Lidocaine is more commonly cited as the primary reference standard against which new amide anesthetics are benchmarked. nih.govsigmaaldrich.com
Comparative Analysis of Mechanistic Pathways with Related Compounds (e.g., Lidocaine, Articaine)
The primary mechanism of action for amide-type local anesthetics, including Tolycaine, Lidocaine, and Articaine, is the blockade of voltage-gated sodium channels within the nerve cell membrane. nih.gov This action inhibits the influx of sodium ions, which is necessary for the depolarization of the nerve membrane, thereby blocking the generation and conduction of nerve impulses. rsc.org Despite this common pathway, differences in their chemical structures lead to variations in their physicochemical properties and metabolic pathways, which in turn influence their clinical profiles.
Lidocaine, a derivative of xylidine, is extensively metabolized in the liver. nih.gov Articaine is structurally unique among amide anesthetics; it contains a thiophene (B33073) ring instead of a benzene (B151609) ring, which increases its lipid solubility and potency. aapd.orgvivarep.com Furthermore, it possesses an additional ester group in its structure, allowing for rapid hydrolysis by plasma esterases. vivarep.com This results in a significantly shorter metabolic half-life compared to other amide anesthetics that rely primarily on hepatic metabolism. todaysrdh.com
Tolycaine is also an amide local anesthetic that functions to suppress or relieve pain. medchemexpress.com At higher, convulsive doses in animal models, Tolycaine has been shown to significantly elevate levels of noradrenaline and 5-hydroxytryptamine (serotonin) in the brain, suggesting a distinct interaction with monoaminergic systems that is not a primary feature of its local anesthetic effect but is relevant to its toxicological profile. medchemexpress.com
Table 1: Comparative Properties of Tolycaine, Lidocaine, and Articaine
| Feature | This compound | Lidocaine Hydrochloride | Articaine Hydrochloride |
|---|---|---|---|
| Chemical Class | Amide | Amide | Amide |
| Primary Mechanism | Blocks voltage-gated sodium channels | Blocks voltage-gated sodium channels nih.gov | Blocks voltage-gated sodium channels aapd.org |
| Aromatic Ring | Substituted Benzene Ring | Substituted Benzene Ring | Thiophene Ring aapd.orgvivarep.com |
| Key Structural Feature | Amidobenzoic acid structure nih.gov | Xylidine derivative nih.gov | Contains an additional ester side chain vivarep.comtodaysrdh.com |
| Primary Metabolism | Not specified in results | Hepatic (Liver) nih.gov | Plasma Esterases (90%) and Hepatic (10%) todaysrdh.com |
| Protein Binding | Not specified in results | ~65% nih.gov | ~95% aapd.org |
| Additional Mech. Notes | Affects brain monoamine levels at high doses medchemexpress.com | Standard amide anesthetic mechanism | Increased lipid solubility due to thiophene ring enhances potency vivarep.com |
Strategies for Modifying Chemical Structures to Optimize Research Properties
The development of new local anesthetics is guided by structure-activity relationships (SAR), which describe how a molecule's chemical structure relates to its biological activity. ashp.org By systematically modifying the three main components of an amide anesthetic—the aromatic (lipophilic) group, the intermediate amide linkage, and the tertiary amine (hydrophilic) group—researchers can fine-tune the compound's properties. ashp.org
Design of Next-Generation Amide Local Anesthetic Analogs
The design of new amide local anesthetics often begins with the structure of a known agent, referred to as a lead compound. rsc.org The goal is to create analogs with improved characteristics, such as faster onset, longer duration, greater potency, or reduced toxicity. Several rational design strategies are employed:
Modification of the Aromatic Ring: Altering substituents on the aromatic ring can significantly impact lipid solubility and, consequently, anesthetic potency. For instance, studies on lidocaine-type compounds have shown that methyl substitution at different positions on the benzene ring results in compounds with varied anesthetic activity and toxicity. llu.edu Replacing the benzene ring with other heterocyclic rings, such as the thiophene ring in articaine, is another strategy to enhance lipophilicity. aapd.org
Bioisosteric Replacement: This strategy involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the aim of enhancing the desired biological activity. This can be used to improve metabolic stability or binding affinity. rsc.org
Hybridization: This approach involves combining structural features from two or more different compounds to create a new hybrid molecule with a unique pharmacological profile. rsc.org
Table 2: Strategies in Analog Design and Desired Pharmacological Outcomes
| Modification Strategy | Structural Component Targeted | Desired Outcome/Property to Optimize |
|---|---|---|
| Altering Substituents | Aromatic Ring | Increase lipid solubility and potency. llu.edu |
| Ring Substitution | Aromatic Ring | Enhance tissue penetration and potency (e.g., thiophene ring). aapd.org |
| Bioisosteric Replacement | Intermediate Chain / Amide Bond | Improve metabolic stability and duration of action. rsc.org |
| Modifying Amine Group | Hydrophilic End | Alter pKa to influence onset of action. |
| Molecular Hybridization | Entire Molecule | Create novel compounds with combined benefits of parent molecules. rsc.org |
Investigation of Chemical Analogues with Modified Pharmacological Profiles
Following the design and synthesis of new chemical analogues, a thorough investigation of their pharmacological profiles is conducted. This process is essential to establish the structure-activity relationship for the new series of compounds. ashp.org Researchers evaluate how the specific chemical modifications have altered the anesthetic's properties.
The initial evaluation typically involves a series of in vitro and in vivo tests. For example, the local anesthetic activity of newly synthesized benzoate (B1203000) compounds has been evaluated using surface, infiltration, and block anesthesia tests in animal models. rsc.org These experiments measure the onset, intensity, and duration of the anesthetic effect. The results of these biological activity experiments help identify the most promising candidates for further development. rsc.org By comparing the performance of these analogues to the original lead compound, researchers can identify specific structural modifications that lead to beneficial changes in the pharmacological profile, such as enhanced activity or a more favorable toxicity profile. llu.edu This iterative process of design, synthesis, and testing is fundamental to the development of next-generation local anesthetics. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Lidocaine |
| Articaine |
| Noradrenaline |
| 5-hydroxytryptamine (Serotonin) |
| Tetracaine |
Emerging Research Avenues and Future Directions for Tolycaine Hydrochloride
The study of Tolycaine (B1682984) hydrochloride, an amide-type local anesthetic, is entering a new phase of research, driven by advancements in biotechnology, analytical instrumentation, computational science, and materials engineering. While its primary anesthetic properties are established, its potential applications and fundamental mechanisms of action are being re-examined through the lens of modern scientific techniques. Emerging research is paving the way for a more profound understanding of its molecular interactions and is exploring its utility beyond traditional applications. This article details the prospective research avenues that are set to define the future of Tolycaine hydrochloride studies.
Q & A
Q. How can factorial design be applied to evaluate the efficacy of this compound in nerve block duration?
- Methodological Answer : Design a 3-factor (concentration, pH, adjuvant presence) × 2-level factorial experiment. Measure outcomes (e.g., onset time, block duration) in rodent sciatic nerve models. Use ANOVA to identify significant interactions. For example, a study on hydroxyzine hydrochloride fast-dissolving tablets employed kinetic analysis of in vitro release data to model drug diffusion rates, which can be adapted for Tolycaine .
Q. What strategies resolve contradictions in structural or pharmacokinetic data for this compound?
- Methodological Answer : Cross-validate findings using orthogonal techniques:
- Structural ambiguities : Combine X-ray crystallography with density functional theory (DFT) calculations to resolve discrepancies in NMR assignments.
- Pharmacokinetic conflicts : Use compartmental modeling to reconcile in vitro metabolic stability data (e.g., microsomal half-life) with in vivo plasma concentration profiles. Reference guidelines from analytical chemistry journals to ensure rigorous statistical validation of results .
Q. How can researchers model the pharmacokinetics of this compound to predict tissue-specific distribution?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating parameters such as logP (partition coefficient), plasma protein binding, and tissue-blood partition coefficients. Validate the model using in vivo data from articaine hydrochloride, which shares similar amide structure and diffusion properties. Adjust for Tolycaine’s unique molecular weight (314.8 g/mol) and solubility profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
